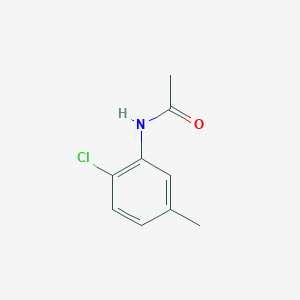

N-(2-Chloro-5-methylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYCWJIANCHYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 2 Chloro 5 Methylphenyl Acetamide

Direct Acylation Approaches

Direct acylation represents the most straightforward and widely employed method for the synthesis of N-(2-Chloro-5-methylphenyl)acetamide. This approach involves the formation of an amide bond between 2-chloro-5-methylaniline (B1583412) and an acetylating agent.

Reaction of 2-Chloro-5-methylaniline with Chloroacetyl Chloride

The reaction of 2-chloro-5-methylaniline with chloroacetyl chloride is a classic nucleophilic acyl substitution. In this reaction, the amino group of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton from the nitrogen atom results in the formation of the amide bond. A base is typically required to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Commonly used bases for this transformation include tertiary amines such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO), as well as non-nucleophilic amidine bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.com The choice of base can influence the reaction rate and yield.

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the acylation reaction is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.

Solvent Systems: A variety of aprotic solvents can be employed for this reaction, with the selection often depending on the solubility of the reactants and the desired reaction temperature. Common solvents include:

Tetrahydrofuran (B95107) (THF): Often used in conjunction with bases like DBU, allowing for the reaction to proceed efficiently at room temperature. sphinxsai.com

Ethyl Acetate (B1210297): A common solvent when using triethylamine as the base, often requiring initial cooling to control the exothermic nature of the reaction. chemicalbook.com

Dichloromethane (DCM): Another suitable solvent for reactions involving triethylamine.

Toluene and Dioxane: Also reported as effective solvents for this type of acylation.

Temperature Control: The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to manage the initial exothermicity, and then allowed to warm to room temperature to ensure completion. chemicalbook.com

Reaction Time: The reaction progress is generally monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight, depending on the specific conditions employed. sphinxsai.comijpsr.info

A comparative study on the synthesis of N-aryl acetamides highlighted the efficacy of DBU in THF, leading to high yields in relatively short reaction times at room temperature. sphinxsai.com

Table 1: Optimization of Reaction Conditions for N-Aryl Acylamide Synthesis

| Entry | Amine | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Aniline | Chloroacetyl Chloride | DBU | THF | 3 | 86 |

| 2 | Aniline | Chloroacetyl Chloride | DABCO | THF | 6 | 72 |

| 3 | 2-Aminobenzothiazole | Chloroacetyl Chloride | DBU | THF | 4 | 92 |

Evaluation of Yield and Selectivity in Direct Syntheses

Direct acylation methods are generally high-yielding, often exceeding 80-90%. sphinxsai.com The selectivity of the reaction is also excellent, with the acylation occurring exclusively at the amino group. The high reactivity of chloroacetyl chloride ensures that the desired amide is the major product.

For instance, the synthesis of the structurally similar compound 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide from 2-methyl-5-fluoroaniline and chloroacetyl chloride in THF was reported to proceed with a 100% yield. chemicalbook.com This suggests that high yields can be expected for the synthesis of this compound under optimized conditions. The work-up procedure typically involves pouring the reaction mixture into water to precipitate the product, which can then be collected by filtration and purified by recrystallization, often from ethanol (B145695). ijpsr.info

Palladium-Catalyzed C(sp²)–H Chlorination Strategies

An alternative and more modern approach to the synthesis of this compound involves the direct chlorination of a pre-formed acetanilide (B955) precursor, such as N-(5-methylphenyl)acetamide. This methodology falls under the umbrella of C-H bond activation/functionalization, a rapidly developing field in organic synthesis. Palladium catalysis has emerged as a powerful tool for achieving regioselective C-H chlorination.

Mechanistic Investigations of Regioselective C–H Functionalization

The palladium-catalyzed ortho-chlorination of acetanilides is believed to proceed through a catalytic cycle involving several key steps. The amide functionality acts as a directing group, coordinating to the palladium catalyst and positioning it in close proximity to the ortho C-H bond.

The proposed general mechanism is as follows:

C-H Activation: The palladium catalyst, often in the form of Pd(OAc)₂ or PdCl₂, coordinates to the amide oxygen. This is followed by a turnover-limiting cyclopalladation step, where the ortho C-H bond is cleaved to form a five-membered palladacycle intermediate. nih.gov

Oxidation: The resulting Pd(II) intermediate is then oxidized to a Pd(IV) species by a chlorinating agent, such as N-chlorosuccinimide (NCS). nih.gov

Reductive Elimination: The Pd(IV) intermediate undergoes reductive elimination to form the C-Cl bond and regenerate the active Pd(II) catalyst, which can then re-enter the catalytic cycle. nih.gov

Mechanistic studies on related systems have shown that the intimate mechanism of the C-H activation step can be influenced by the specific palladium precursor and reaction conditions. nih.gov The regioselectivity of the chlorination is primarily controlled by the directing ability of the amide group, favoring functionalization at the less sterically hindered ortho position.

Catalyst and Ligand Design for Enhanced Efficiency

The efficiency and selectivity of palladium-catalyzed C-H chlorination can be significantly influenced by the choice of catalyst, oxidant, and additives.

Catalyst: Palladium(II) salts such as palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are commonly used as catalyst precursors. nih.govrhhz.net

Oxidant/Chlorinating Agent: N-chlorosuccinimide (NCS) is a frequently employed chlorinating agent in these reactions. nih.govrhhz.net

Additives: The addition of an acid, such as p-toluenesulfonic acid (PTSA) or trifluoroacetic acid (TFA), has been shown to be crucial for catalytic activity in some systems. beilstein-journals.org

Recent advancements have explored the use of mechanochemistry, such as ball milling, to promote the palladium-catalyzed ortho-halogenation of acetanilides. beilstein-journals.org This solvent-free approach offers a more environmentally friendly alternative to traditional solution-phase reactions. Furthermore, the development of specific directing groups that can be appended to the nitrogen atom of the amide has been shown to enhance the efficiency and regioselectivity of ortho-C-H functionalization. nih.gov While ancillary ligands are not always necessary, their design remains a critical area of research for developing more active and selective C-H functionalization catalysts. nih.gov

Table 2: General Conditions for Palladium-Catalyzed Ortho-Halogenation of Acetanilides

| Catalyst | Halogen Source | Additive | Method |

|---|---|---|---|

| Pd(OAc)₂ | NIS/NBS/NCS | PTSA | Ball Milling |

| PdCl₂ | NCS | - | Solution Phase |

| Pd(OAc)₂ | HCl | Anodic Oxidation | Electrochemical |

Impact of Substrate Electronic and Steric Effects on Chlorination

The synthesis of the key precursor, 2-chloro-5-methylaniline, often involves the electrophilic chlorination of m-toluidine (B57737) or its N-acetylated derivative. The regioselectivity of this chlorination is critically influenced by the electronic and steric properties of the substituents on the aromatic ring.

The amino group (-NH₂) and the acetamido group (-NHCOCH₃) are both activating, ortho-, para-directing groups. This directing effect is a consequence of the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

In the case of N-acetyl-m-toluidine, the directing effects of the acetamido and methyl groups must be considered. The methyl group is also an activating, ortho-, para-director. The positions ortho to the acetamido group are C2 and C6, while the positions para is C4. The positions ortho to the methyl group are C2 and C4, and the position para is C6. The cumulative effect of both groups strongly activates the C2, C4, and C6 positions for electrophilic substitution.

However, steric hindrance plays a significant role in determining the final product distribution. The bulky acetamido group can sterically hinder the approach of the electrophile to the adjacent ortho positions (C2 and C6). Consequently, electrophilic substitution is often favored at the less sterically hindered para position (C4) relative to the acetamido group. Chlorination at the C6 position, which is ortho to the acetamido group and para to the methyl group, is also possible but may be less favored than the C2 position due to the steric bulk of the adjacent chlorine atom in the final product. The formation of 2-chloro-5-methylaniline as the desired precursor indicates that chlorination occurs at the position ortho to the amino group and meta to the methyl group in the starting m-toluidine.

Alternative Synthetic Routes and Precursor Utilization

While the direct chloroacetylation of 2-chloro-5-methylaniline is the most common route, alternative synthetic strategies for this compound exist, primarily revolving around the synthesis and utilization of different precursors.

One notable alternative approach involves the synthesis of the precursor 2-chloro-5-methylaniline from a different starting material. For instance, a patented method describes the preparation of 2-chloro-6-methylaniline (B140736) starting from 3-chloro-5-methyl-4-nitroaniline. This multi-step synthesis involves:

Diazotization: The amino group of 3-chloro-5-methyl-4-nitroaniline is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures (0-5 °C).

Deamination: The diazonium group is then removed and replaced with a hydrogen atom, a reaction often accomplished using a reducing agent such as hypophosphorous acid.

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group, for which various reducing agents like iron powder in the presence of an acid can be employed.

This sequence provides an alternative pathway to a key aniline intermediate, which can then undergo chloroacetylation as previously described to yield the final product.

Another general strategy for the synthesis of related N-aryl acetamides involves the reaction of anilines with chloroacetyl chloride in the presence of a base. A variety of solvents and bases can be utilized, and the choice of conditions can influence the reaction rate and yield. For example, reactions can be carried out in tetrahydrofuran (THF) or ethyl acetate with bases such as triethylamine. These variations in reaction conditions can be considered alternative methodologies for the final acylation step.

Below is a table summarizing the common synthetic precursors for this compound and related compounds.

| Precursor Compound Name | Chemical Formula | Role in Synthesis |

| 2-Chloro-5-methylaniline | C₇H₈ClN | Primary amine for chloroacetylation |

| Chloroacetyl chloride | C₂H₂Cl₂O | Acylating agent |

| m-Toluidine | C₇H₉N | Starting material for the synthesis of 2-chloro-5-methylaniline |

| N-Acetyl-m-toluidine | C₉H₁₁NO | Acetylated precursor for regioselective chlorination |

| 3-Chloro-5-methyl-4-nitroaniline | C₇H₇ClN₂O₂ | Starting material in an alternative synthesis of the aniline precursor |

This detailed examination of synthetic routes underscores the chemical versatility and the importance of precursor chemistry in the production of this compound.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the atomic connectivity and spatial relationships can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Environments

The ¹H NMR spectrum of N-(2-Chloro-5-methylphenyl)acetamide reveals distinct signals corresponding to the protons in different chemical environments. The aromatic region of the spectrum is characterized by a set of coupled multiplets, indicative of the protons on the substituted phenyl ring. The precise chemical shifts and splitting patterns are dictated by the electronic effects of the chloro and methyl substituents, as well as the acetamide (B32628) group.

The aliphatic portion of the spectrum features two key singlets. One corresponds to the methyl group attached to the phenyl ring, while the other arises from the methyl group of the acetamide moiety. The integration of these signals confirms the number of protons in each environment. A broad singlet, often observed at a higher chemical shift, is characteristic of the N-H proton of the amide group.

A detailed analysis of a representative ¹H NMR spectrum is presented in the table below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.2 | Multiplet | 3H | Aromatic Protons (C₆H₃) |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

| ~2.1 | Singlet | 3H | COCH₃ |

| ~8.0 | Broad Singlet | 1H | N-H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive confirmation of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being influenced by its hybridization and the electronegativity of neighboring atoms.

The spectrum typically shows signals for the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the amide group. The carbonyl carbon is characteristically found at a high chemical shift (downfield) due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons appear in a specific range, with their exact positions influenced by the chloro and methyl substituents.

A representative assignment of the ¹³C NMR signals is provided in the following table:

| Chemical Shift (ppm) | Assignment |

| ~169 | C=O (Amide) |

| ~138 | Aromatic C-Cl |

| ~136 | Aromatic C-N |

| ~135 | Aromatic C-CH₃ |

| ~130, 128, 126 | Aromatic C-H |

| ~24 | COCH₃ |

| ~17 | Ar-CH₃ |

Note: The assignments are based on typical chemical shift ranges and may require further confirmation through 2D NMR techniques.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

A COSY experiment would reveal the coupling relationships between protons, helping to delineate the connectivity within the aromatic ring. For instance, it would show correlations between adjacent aromatic protons.

An HSQC experiment would establish direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra. For example, it would show a correlation between the Ar-CH₃ proton signal and the corresponding carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis of Amide Carbonyl and N-H Stretches

The IR and Raman spectra of this compound are dominated by strong absorptions corresponding to the amide functional group. The C=O stretching vibration of the amide (Amide I band) is typically observed as a very intense band in the IR spectrum. For N-aryl substituted acetamides, this band generally appears in the range of 1700-1650 cm⁻¹.

The N-H stretching vibration of the secondary amide is another prominent feature, usually appearing as a sharp to moderately broad band in the region of 3300-3200 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding in the solid state.

Identification of Characteristic Functional Group Frequencies

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹.

C=C stretching: Vibrations within the aromatic ring, usually found in the 1600-1450 cm⁻¹ region.

N-H bending (Amide II band): An important band for secondary amides, typically located in the 1570-1515 cm⁻¹ range.

C-N stretching: Usually observed in the 1400-1200 cm⁻¹ region.

C-Cl stretching: The vibration of the carbon-chlorine bond, which typically appears in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹.

A summary of the key vibrational frequencies is presented in the table below:

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3200 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (Amide I) | 1700 - 1650 |

| C=C Aromatic Stretch | 1600 - 1450 |

| N-H Bend (Amide II) | 1570 - 1515 |

| C-N Stretch | 1400 - 1200 |

| C-Cl Stretch | 800 - 600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Key fragmentation pathways for similar aromatic amides typically involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds, though less common in aromatic amides where other pathways dominate.

Cleavage of the amide bond: This can lead to the formation of acylium ions or ions corresponding to the substituted aniline (B41778).

For this compound, a prominent fragmentation would likely be the cleavage of the C-N bond, which could yield a fragment corresponding to the 2-chloro-5-methylphenyl isocyanate radical cation or a related structure. Another expected fragmentation is the loss of the acetyl group (CH₃CO•), leading to a significant peak corresponding to the 2-chloro-5-methylaniline (B1583412) fragment.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Detailed single-crystal X-ray diffraction data for this compound is not publicly available. However, analysis of closely related N-substituted acetamide analogs provides significant insight into the likely structural characteristics of the title compound.

Determination of Crystal System and Space Group

Crystallographic studies of similar compounds, such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide, reveal a monoclinic crystal system with a P2₁/c space group. researchgate.net Another related compound, 2-Chloro-N-(2,4-dimethylphenyl)acetamide, crystallizes in the triclinic system. nih.gov Given these examples, it is probable that this compound would also crystallize in a common, relatively low-symmetry system like monoclinic or triclinic.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

The molecular conformation of N-substituted acetamides is characterized by the relative orientation of the phenyl ring and the acetamide group. In many analogs, such as 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the plane of the phenyl ring. iucr.orgiucr.org For N-methyl-N-(2-methylphenyl)acetamide, the nitrogen atom and the methyl group are nearly coplanar with the benzene (B151609) ring. nih.gov

For this compound, the presence of the ortho-chloro substituent would likely induce a significant dihedral angle between the phenyl ring and the acetamide plane due to steric hindrance. The bond lengths and angles are expected to be within the normal ranges for N-aryl amides, with the C-N and C=O bond lengths of the amide group showing characteristic partial double bond character. nih.gov

Elucidation of Supramolecular Architecture via Intermolecular Interactions (e.g., N–H⋯O Hydrogen Bonding)

A recurring and dominant feature in the crystal packing of N-substituted acetamides is the formation of intermolecular N–H⋯O hydrogen bonds. nih.gov These interactions typically link molecules into one-dimensional chains or tapes. nih.gov For instance, in the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, N–H⋯O hydrogen bonding results in the formation of molecular chains. nih.gov

In this compound, the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen would serve as the acceptor, leading to the formation of robust hydrogen-bonded chains. These chains would then pack to form the three-dimensional crystal lattice, likely influenced by weaker C-H⋯O or C-H⋯π interactions. iucr.orgiucr.org

Comparative Crystallographic Studies with Related N-Substituted Acetamide Analogs

The structural features of this compound can be contextualized by comparing them with those of other N-substituted acetamide analogs. The table below summarizes key crystallographic data for several related compounds.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide researchgate.net | Monoclinic | P2₁/c | N–H⋯O hydrogen bonds |

| 2-Chloro-N-(2,4-dimethylphenyl)acetamide nih.gov | Triclinic | Pī | N–H⋯O hydrogen bonds |

| N-phenyl-2-(phenylsulfanyl)acetamide nih.gov | Triclinic | Pī | N–H⋯O hydrogen bonds, C–H⋯π interactions |

| 2-chloro-N-(4-methoxyphenyl)acetamide iucr.orgiucr.org | Monoclinic | P2₁/n | N–H⋯O, C–H⋯O, C–H⋯Cl hydrogen bonds, C–H⋯π interactions |

This comparative analysis reveals a consistent pattern of N–H⋯O hydrogen bonding driving the primary supramolecular assembly in this class of compounds. The specific crystal system and space group, as well as the presence of other weaker interactions, are influenced by the nature and position of the substituents on the phenyl ring. The steric and electronic effects of the 2-chloro and 5-methyl substituents in the title compound would be expected to result in a unique crystal packing while retaining the characteristic hydrogen-bonded chain motif.

Chemical Reactivity and Derivatization Strategies of N 2 Chloro 5 Methylphenyl Acetamide

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloroacetyl group in N-aryl-2-chloroacetamides is a key site for nucleophilic substitution, where the chlorine atom is readily displaced by a variety of nucleophiles. This reactivity is central to many of the derivatization strategies for N-(2-Chloro-5-methylphenyl)acetamide.

This compound is expected to react with various oxygen-based nucleophiles, such as alkoxides, phenoxides, and carboxylates, to yield the corresponding ether and ester derivatives. These reactions typically proceed via an SN2 mechanism and are often facilitated by a base to generate the nucleophile in situ. For instance, reaction with sodium ethoxide in ethanol (B145695) would likely yield N-(2-chloro-5-methylphenyl)-2-ethoxyacetamide. Similarly, reaction with sodium phenoxide would lead to the formation of the corresponding phenoxyacetamide derivative.

The reaction with carboxylate anions, such as sodium acetate (B1210297), in a suitable solvent like DMF, would produce N-(2-chloro-5-methylphenyl)-2-acetoxyacetamide. nih.gov These ester derivatives can serve as intermediates for further transformations.

Table 1: Examples of Reactions with Oxygen-Based Nucleophiles This table is illustrative and based on the general reactivity of N-aryl-2-chloroacetamides.

| Nucleophile | Reagent | Product |

| Ethoxide | Sodium Ethoxide in Ethanol | N-(2-chloro-5-methylphenyl)-2-ethoxyacetamide |

| Phenoxide | Sodium Phenoxide in DMF | N-(2-chloro-5-methylphenyl)-2-phenoxyacetamide |

| Acetate | Sodium Acetate in DMF | N-(2-chloro-5-methylphenyl)-2-acetoxyacetamide |

The displacement of the chlorine atom by nitrogen-based nucleophiles is a widely used method for the synthesis of various heterocyclic compounds and other nitrogen-containing derivatives. Primary and secondary amines can react with this compound, typically in the presence of a base to neutralize the HCl byproduct, to afford the corresponding N-substituted glycinamides.

A notable example is the reaction with sodium azide (B81097) in an ethanol/water mixture, which leads to the formation of 2-azido-N-(aryl)acetamides. This reaction is a versatile pathway to introduce an azide group, which can then be used in click chemistry or be reduced to a primary amine.

Table 2: Examples of Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

| Primary/Secondary Amines | R¹R²NH, Base | N-(2-chloro-5-methylphenyl)-2-(R¹R²-amino)acetamide | N/A |

| Azide | Sodium Azide, Ethanol/Water, Reflux | 2-azido-N-(2-chloro-5-methylphenyl)acetamide | N/A |

Sulfur-based nucleophiles, such as thiols, thiophenols, and thiourea, readily react with the chloroacetamide moiety. The reaction with thiols or thiophenols in the presence of a base yields the corresponding thioether derivatives. These reactions are generally efficient and proceed under mild conditions.

Thiourea can also act as a sulfur nucleophile, leading to the formation of isothiouronium salts, which can be subsequently hydrolyzed to thiols or used in the synthesis of thiazole (B1198619) derivatives. Furthermore, inorganic sulfur nucleophiles like sodium sulfide (B99878) can be employed to synthesize sulfur-containing heterocyclic compounds. nih.gov

Table 3: Examples of Reactions with Sulfur-Based Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Reference |

| Thiophenol | Thiophenol, Base | N-(2-chloro-5-methylphenyl)-2-(phenylthio)acetamide | N/A |

| Thiourea | Thiourea, Ethanol | S-[2-((2-chloro-5-methylphenyl)amino)-2-oxoethyl]isothiouronium chloride | N/A |

| Sodium Sulfide | Na₂S·9H₂O, Ethanol | Thioether or disulfide derivatives | nih.gov |

Oxidation Reactions of the Amide and Aromatic Rings

The oxidation of this compound can occur at either the amide group or the aromatic ring, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the amide bond to form the corresponding carboxylic acid, 2-chloro-5-methylbenzoic acid. organic-chemistry.orglibretexts.org

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are known to oxidize ketones to esters in the Baeyer-Villiger oxidation. nih.govorganic-chemistry.orgwikipedia.org While not a primary reaction for amides, under certain conditions, oxidative transformations of the aromatic ring or the methyl group could be possible. For instance, the methyl group on the phenyl ring could be oxidized to a carboxylic acid under harsh conditions. Hydroxylation of the aromatic ring is another potential oxidative transformation. researchgate.net

Reduction Reactions of Functional Groups

The functional groups in this compound are susceptible to reduction. The amide group can be reduced to the corresponding amine, N-(2-chloro-5-methylphenyl)ethanamine, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. masterorganicchemistry.comyoutube.comdoubtnut.comresearchgate.net This transformation is a valuable synthetic route to substituted ethylamines.

The chloro substituent on the aromatic ring can be removed through catalytic hydrogenation. wikipedia.org This reductive dehalogenation is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent. This reaction would yield N-(5-methylphenyl)acetamide. It's important to note that under forcing conditions, the aromatic ring itself can be reduced to a cyclohexane (B81311) ring. chemicalbook.com

Table 4: Potential Reduction Reactions

| Functional Group | Reagent/Conditions | Product | Reference |

| Amide | Lithium Aluminum Hydride (LiAlH₄), Ether | N-(2-chloro-5-methylphenyl)ethanamine | masterorganicchemistry.comyoutube.comdoubtnut.comresearchgate.net |

| Aryl Chloride | H₂, Pd/C | N-(5-methylphenyl)acetamide | wikipedia.org |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regioselectivity of these reactions is directed by the existing substituents: the chloro, methyl, and acetamido groups.

The acetamido group is a moderately activating, ortho-, para-director. The methyl group is also an activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The interplay of these directing effects will determine the position of the incoming electrophile. The most likely positions for substitution would be ortho and para to the activating acetamido and methyl groups, while considering the steric hindrance from the existing substituents.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro group onto the aromatic ring. The most probable positions for nitration would be the 4- and 6-positions, which are ortho and para to the activating groups and not sterically hindered. nih.govrsc.org

Halogenation: Halogenation, such as bromination or chlorination, in the presence of a Lewis acid catalyst, would also lead to substitution on the aromatic ring, likely at the same positions as nitration.

Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group onto the ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally less successful on rings with deactivating groups like chlorine. However, due to the presence of the activating acetamido and methyl groups, these reactions might still be possible under specific conditions, leading to the introduction of alkyl or acyl groups onto the aromatic ring. libretexts.orgscbt.comlibretexts.orgnih.govorganic-chemistry.orgyoutube.comresearchgate.netyoutube.com

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like N-(2-Chloro-5-methylphenyl)acetamide to predict various properties with a favorable balance between accuracy and computational cost. Typically, calculations are performed using hybrid functionals such as B3LYP combined with basis sets like 6-311G(d,p). nih.goviucr.org

The first step in computational analysis is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. A key conformational feature in related N-phenylacetamides is the orientation of the acetamide (B32628) group relative to the substituted phenyl ring. nih.govnih.gov The planarity between these two groups is often distorted, with a notable twist angle. nih.gov In similar structures, such as 2-chloro-N-(2,4-dimethylphenyl)acetamide, the conformation of the N-H bond is influenced by the position of substituents on the phenyl ring. nih.gov The final optimized geometry is confirmed to be a true energy minimum by ensuring the absence of imaginary frequencies in subsequent vibrational calculations. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for this compound

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C=O (Amide) | 1.23 Å |

| C-N (Amide) | 1.35 Å | |

| N-H (Amide) | 1.01 Å | |

| C-Cl | 1.75 Å | |

| Bond Angle (°) | O=C-N | 122° |

| C-N-H | 120° | |

| C-N-C (phenyl) | 128° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests a molecule is more reactive and less stable. researchgate.net

For analogous chloro-substituted N-phenylacetamide derivatives, the HOMO is typically localized over the electron-rich phenyl ring, while the LUMO density is distributed across the acetamide moiety. nih.gov The energy gap for similar compounds has been calculated to be in the range of 5 eV. nih.gov Analysis of these orbitals helps in predicting the nature of electronic transitions; for instance, the primary transition is often a π–π* type. nih.gov

Table 2: Calculated Electronic Properties Based on Analogous Compounds

| Property | Symbol | Representative Value |

| HOMO Energy | EHOMO | -5.31 eV |

| LUMO Energy | ELUMO | -0.27 eV |

| Energy Gap | ΔE | 5.04 eV |

| Ionization Potential | I | 5.31 eV |

| Electron Affinity | A | 0.27 eV |

| Chemical Hardness | η | 2.52 |

| Electronegativity | χ | 2.79 |

Data derived from studies on structurally similar molecules. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. xisdxjxsu.asiaresearchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In this compound, the most negative potential is expected to be localized around the electronegative oxygen atom of the carbonyl group and the chlorine atom, identifying them as primary sites for electrophilic interaction. Conversely, the most positive potential would be found around the amide hydrogen (N-H), indicating its role as a hydrogen-bond donor and a site for nucleophilic attack. nih.gov

Theoretical vibrational frequency calculations are performed at the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculated frequencies are then compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. xisdxjxsu.asia DFT calculations have been shown to provide results that are in good agreement with experimental spectra for related acetamide compounds. researchgate.net

For this compound, key vibrational modes include the C=O stretching (Amide I band), typically observed around 1690 cm⁻¹, and the N-H bending (Amide II band). researchgate.net Other significant vibrations would include C-H stretching from the aromatic ring and methyl group, as well as the characteristic C-Cl stretching frequency. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Amide N-H | ~3300-3400 |

| C-H Stretch (Aromatic) | Phenyl C-H | ~3000-3100 |

| C=O Stretch (Amide I) | Amide C=O | ~1690 |

| N-H Bend (Amide II) | Amide N-H | ~1550 |

| C-Cl Stretch | Aryl-Cl | ~1070 |

Values are based on typical frequencies for related functional groups. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It is used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density, which all contribute to molecular stability. researchgate.netdergipark.org.tr In the context of this compound, NBO analysis can quantify the delocalization of the nitrogen atom's lone pair electrons into the antibonding orbital of the adjacent carbonyl group (n → π*). This interaction is characteristic of the amide resonance and is a major factor in the stability and planarity of the amide bond.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties like normalized contact distance (dnorm) onto the molecular surface, it is possible to identify specific atoms involved in close contacts. The analysis is complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular interactions and their relative contributions to the crystal packing. nih.govmdpi.com

For molecules similar to this compound, Hirshfeld analysis reveals that the crystal packing is dominated by a combination of several types of interactions. nih.govnih.gov The most significant contributions typically come from H···H contacts due to the abundance of hydrogen atoms. Other important interactions include C···H/H···C, O···H/H···O (hydrogen bonds), and contacts involving the chlorine atom, such as Cl···H/H···Cl. iucr.orgnih.gov

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Molecules

| Interaction Type | Percentage Contribution |

| H···H | ~54% |

| C···H/H···C | ~22% |

| O···H/H···O | ~21% |

| N···H/H···N | ~2% |

Data derived from studies on structurally similar molecules. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused on this compound. This analytical technique, which models the physical movements of atoms and molecules, is a powerful tool for investigating the conformational flexibility and behavior of a compound in a solution environment. While experimental and other computational methods have been applied to this and similar molecules, dedicated MD simulation research to elucidate its dynamic properties appears to be limited.

In the absence of direct MD simulation data for this compound, a comprehensive understanding of its conformational landscape in solution, the dynamics of its solvent interactions, and the energetic barriers between different rotational states remains an area for future investigation. Such studies would be invaluable for providing a more complete picture of the molecule's behavior in a dynamic environment, complementing the existing knowledge from solid-state structural analysis and other computational approaches.

Future research employing molecular dynamics simulations could provide significant insights into:

Rotational Energy Barriers: Quantifying the energy required for rotation around the amide bond and the bond connecting the phenyl ring to the nitrogen atom. This would help in understanding the stability of different conformers.

Solvent Effects: Simulating the compound in various solvents to observe how intermolecular interactions influence its preferred conformation and flexibility. This is crucial for understanding its behavior in biological systems or in different chemical reaction media.

Conformational Sampling: Exploring the full range of accessible conformations and their relative populations over time, which is not fully captured by static computational methods or solid-state crystal structures.

Such computational experiments would involve setting up a simulation box with the this compound molecule surrounded by solvent molecules. By solving Newton's equations of motion for this system, a trajectory of atomic positions and velocities over time can be generated. Analysis of this trajectory would yield detailed information about the dynamic properties of the molecule.

Although no specific data tables from MD simulations can be presented for this compound at this time, the following table outlines the types of data that would typically be generated from such a study.

Table 5.4.1: Potential Data from a Hypothetical Molecular Dynamics Simulation Study of this compound

| Parameter | Description | Potential Findings |

| Dihedral Angle Distribution (φ, ψ) | Distribution of the key dihedral angles defining the conformation of the acetamide group relative to the phenyl ring. | Identification of the most stable conformers (e.g., syn-periplanar, anti-periplanar) and their relative populations in a given solvent. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, indicating its structural stability. | Low RMSD values would suggest a relatively rigid structure, while high values would indicate significant conformational flexibility. |

| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from specific atoms of the solute. | Provides detailed information on the solvation shell structure, including hydrogen bonding interactions between the amide group and solvent molecules. |

| Potential Mean Force (PMF) | The free energy profile along a specific reaction coordinate, such as a dihedral angle rotation. | Calculation of the rotational energy barriers, providing quantitative insight into the kinetics of conformational changes. |

It is anticipated that future computational chemistry research will address this knowledge gap, providing a more detailed and dynamic understanding of this compound.

Applications and Research Utility As a Chemical Intermediate

Role in the Synthesis of Agrochemical Intermediates

Furthermore, derivatives of similar chloroacetamides are investigated for their potential as fungicides. The development of new fungicidal compounds is an active area of research, and intermediates like N-(2-Chloro-5-methylphenyl)acetamide provide a scaffold for the synthesis and evaluation of novel chemical entities with potential fungicidal properties.

| Agrochemical Class | General Role of Chloroacetamide Intermediates |

| Herbicides | Precursor to chloroacetanilide herbicides. |

| Fungicides | Building block for novel fungicidal compounds. |

Utilization in the Production of Dyes and Specialty Chemicals

The core structure of this compound, a substituted aniline (B41778) derivative, makes it a potential precursor in the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (azo group), are a significant class of colorants. The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. The amino group of the parent amine of this compound, 2-chloro-5-methylaniline (B1583412), can be diazotized and then coupled with various aromatic compounds to produce a range of colors.

While specific commercial dyes derived directly from this compound are not extensively documented in public literature, the general synthetic routes for creating disperse dyes often utilize such substituted anilines. Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing synthetic fibers like polyester (B1180765) and nylon. The physical and chemical properties of the resulting dye, such as its color, fastness, and affinity for the fiber, are heavily influenced by the substituents on the aromatic rings of the precursor molecules.

Precursor for the Synthesis of Novel Heterocyclic Compounds

One of the most significant applications of this compound in research is as a precursor for the synthesis of a wide variety of heterocyclic compounds. The reactive chloroacetyl group is susceptible to nucleophilic substitution, providing a straightforward method for introducing new functionalities and initiating cyclization reactions.

A prominent example is the synthesis of thiazole (B1198619) derivatives . The Hantzsch thiazole synthesis, a classic method for preparing thiazoles, involves the reaction of an α-haloketone with a thioamide. While this compound is not a direct reactant in the classical Hantzsch synthesis, its derivatives can be. For instance, the chloroacetamide can be reacted with various nucleophiles to generate intermediates that subsequently undergo cyclization to form thiazole rings. Thiazole moieties are present in a wide range of biologically active compounds and pharmaceuticals.

Research has demonstrated the versatility of N-aryl-2-chloroacetamides in synthesizing other heterocyclic systems as well. These reactions often involve intramolecular cyclization following a nucleophilic substitution at the α-carbon of the acetamide (B32628) group. The specific heterocyclic system formed depends on the nature of the nucleophile and the reaction conditions employed.

| Heterocyclic System | General Synthetic Approach |

| Thiazoles | Reaction of derivatives with thioamides or similar sulfur-containing nucleophiles. |

| Other N- and S-containing heterocycles | Intramolecular cyclization following nucleophilic substitution. |

Building Block in General Organic Synthesis Research and Method Development

This compound serves as a valuable building block in the broader context of organic synthesis research and the development of new synthetic methodologies. Its well-defined structure and reactive sites make it a suitable substrate for testing and optimizing new chemical reactions.

For instance, the carbon-chlorine bond in the chloroacetyl group and the carbon-nitrogen bond of the amide can be targeted in various transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The development of new catalysts and reaction conditions for these transformations often relies on the use of model substrates like this compound to evaluate catalyst efficiency, scope, and functional group tolerance.

The presence of multiple functional groups also allows for the exploration of selective transformations, where one part of the molecule is modified while others remain intact. This is a critical aspect of modern organic synthesis, enabling the efficient construction of complex molecules. The commercial availability of this compound as a "versatile small molecule scaffold" underscores its utility as a starting material for a wide range of synthetic explorations. wikipedia.org

Conclusion and Future Research Directions

Recapitulation of Key Academic Findings and Advancements

Specific academic findings concerning N-(2-Chloro-5-methylphenyl)acetamide are limited. However, extensive research on the N-aryl-2-chloroacetamide family provides a solid foundation for understanding its fundamental characteristics. The primary advancements in this class of compounds can be summarized as follows:

Synthetic Methodologies: The most common and well-established method for synthesizing N-aryl-2-chloroacetamides is the chloroacetylation of the corresponding substituted aniline (B41778)—in this case, 2-chloro-5-methylaniline (B1583412)—with chloroacetyl chloride or a related acylating agent. researchgate.netresearchgate.net This reaction is typically straightforward and provides good yields.

Structural Chemistry: Crystallographic studies on closely related chloroacetanilides have revealed common structural motifs. These molecules often exhibit planar or near-planar conformations and form intermolecular hydrogen bonds, typically N—H⋯O interactions, which link molecules into chains or more complex networks in the solid state. researchgate.netnih.gov

General Reactivity: The chemical reactivity of this class is dominated by the α-chloroacetamide moiety. The presence of the electrophilic carbonyl group activates the adjacent carbon-chlorine bond, making the chlorine atom a facile leaving group in nucleophilic substitution reactions. researchgate.nettandfonline.com This predictable reactivity is the cornerstone of their utility as synthetic intermediates.

Identification of Unexplored Reactivity and Derivatization Potential

The true potential of this compound lies in its unexplored reactivity and its capacity to serve as a scaffold for a wide range of derivatives. The primary site for derivatization is the acetyl chloride group, which is highly susceptible to nucleophilic attack. Future research should focus on systematically exploring these transformations.

Key areas for investigation include:

Nucleophilic Substitution: The reaction of this compound with various nucleophiles is a promising avenue for creating novel compounds. The high mobility of the chlorine atom allows for its displacement by sulfur, nitrogen, and oxygen nucleophiles to form new C-S, C-N, and C-O bonds, respectively. researchgate.netarkat-usa.org

Heterocycle Synthesis: The bifunctional nature of the chloroacetamide group makes it an excellent precursor for the synthesis of various heterocyclic systems. Intramolecular or intermolecular cyclization reactions following nucleophilic substitution can lead to the formation of valuable scaffolds like thiazolidinones, imidazoles, and piperazines. researchgate.nettandfonline.com

Aromatic Ring Functionalization: The phenyl ring itself presents opportunities for derivatization through electrophilic aromatic substitution, although the directing effects of the existing chloro- and acetamido- substituents would need to be carefully considered.

The table below outlines potential derivatization pathways that warrant investigation.

| Nucleophile | Reagent Example | Potential Product Class | Significance |

| Sulfur | Thiol (R-SH), Sodium Hydrosulfide (NaSH), Potassium Thiocyanate (KSCN) | Thioethers, Thiazolidinones | Precursors for biologically active sulfur-containing heterocycles. scielo.org.za |

| Nitrogen | Primary/Secondary Amines (RNH₂, R₂NH), Sodium Azide (B81097) (NaN₃) | N-Substituted Glycinamides, Azidoacetamides | Building blocks for pharmaceuticals, peptides, and triazole synthesis via click chemistry. researchgate.netresearchgate.net |

| Oxygen | Alkoxides (RO⁻), Phenoxides (ArO⁻), Carboxylates (RCOO⁻) | α-Alkoxy/Aryloxy Acetamides, Ester Derivatives | Intermediates for agrochemicals and compounds with potential biological activity. researchgate.netmdpi.com |

Future Prospects in Synthetic Methodologies and Catalysis

While the synthesis of this compound is conventional, there is room for methodological improvement in line with modern chemistry trends. Future research could pursue:

Green Chemistry Approaches: Developing synthetic protocols that utilize greener solvents, reduce energy consumption, or employ catalytic rather than stoichiometric reagents would represent a significant advancement. This could include microwave-assisted synthesis or the use of biocatalysis. mdpi.com

Flow Chemistry: Implementing continuous flow processes for the chloroacetylation reaction could offer improved safety, scalability, and product consistency compared to traditional batch methods.

Novel Catalysis: The exploration of advanced catalytic systems, such as Lewis or Brønsted acids, could enhance the efficiency of C-amidoalkylation reactions using chloroacetamide derivatives, opening new pathways for carbon-carbon bond formation. arkat-usa.org

Ligand Development: Derivatives of this compound, particularly those containing heterocyclic systems with nitrogen or sulfur donors, could be investigated as potential ligands for transition metal catalysis. The electronic and steric properties of these ligands could be fine-tuned by modifying the substitution on the phenyl ring.

Broader Significance in Materials Science and Related Chemical Disciplines

The broader impact of this compound and its future derivatives could extend into several applied chemical sciences. Based on the established roles of the chloroacetanilide class, the following areas are ripe for exploration:

Agrochemicals: The chloroacetamide class of compounds is renowned for its herbicidal activity. researchgate.netderpharmachemica.com this compound is a structural analogue of commercial herbicides like metolachlor (B1676510) and acetochlor. Therefore, a critical future direction is the systematic screening of this compound and its derivatives for herbicidal, fungicidal, and insecticidal properties. The development of chiral versions could also be significant, as biological activity is often stereospecific. nih.gov

Medicinal Chemistry: N-arylacetamides serve as crucial intermediates in the synthesis of a vast number of pharmaceutical compounds. nih.govnih.gov Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsr.info The lipophilicity imparted by the chloro- and methyl- groups may be advantageous for bioavailability.

Materials Science: The potential of this scaffold in materials science is completely unexplored. Derivatives could be designed as monomers for polymerization, leading to novel functional polymers. There is also potential for application in the synthesis of dyes or as components of ion-exchange resins for the sorption of metals. arkat-usa.org

Q & A

Basic: What are the optimal synthetic routes for N-(2-Chloro-5-methylphenyl)acetamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves acetylation of 2-chloro-5-methylaniline using acetic anhydride or acetyl chloride under basic conditions. Key steps include:

- Reagent selection : Use acetic anhydride for milder conditions or acetyl chloride for faster reactions, with pyridine or triethylamine as a base to neutralize HCl byproducts .

- Temperature control : Maintain temperatures between 0–5°C during initial mixing to minimize side reactions (e.g., over-acetylation), followed by gradual warming to room temperature .

- Isolation : Purify via recrystallization using ethanol/water mixtures, achieving yields >70% with purity >95% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR : H NMR shows characteristic peaks: δ 2.1 ppm (acetamide CH), δ 7.2–7.5 ppm (aromatic protons). C NMR confirms carbonyl (168–170 ppm) and aromatic carbons .

- IR : Strong absorption at ~1650 cm (amide C=O stretch) and ~1550 cm (N–H bend) .

- Mass spectrometry : Molecular ion peak [M+H] at m/z 198 (CHClNO) with fragmentation patterns confirming the chloro-methylphenyl moiety .

Advanced: How can computational methods like DFT or MESP analysis predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) calculates electron density distribution, identifying reactive sites. For example:

- MESP analysis : Highlights electrophilic regions at the chloro-substituted phenyl ring and nucleophilic sites at the acetamide oxygen .

- HOMO-LUMO gaps : A narrow gap (~4.5 eV) suggests susceptibility to nucleophilic attack at the carbonyl group, validated by experimental substitution reactions .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar chloroacetamides?

- Structure-Activity Relationship (SAR) studies : Compare analogs like N-(2-bromo-4-methylphenyl) derivatives (), where electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial activity but reduce solubility .

- Dose-response profiling : Address discrepancies by testing compounds under standardized conditions (e.g., MIC assays for antimicrobial activity) .

Advanced: How is X-ray crystallography applied to determine the molecular conformation of this compound derivatives?

- Data collection : Use Bruker SMART CCD detectors with Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution diffraction data .

- Refinement : SHELXL refines structures using least-squares methods, achieving R-factors <0.05. Key parameters include torsional angles of the acetamide group and planarity of the aromatic ring .

Advanced: What role do substituent positions play in the stability of this compound under varying pH conditions?

- Acid/Base stability : The 2-chloro substituent sterically shields the acetamide group, enhancing stability at pH 2–10 compared to para-substituted analogs. Hydrolysis occurs above pH 12 via hydroxide attack on the carbonyl .

- Solubility : LogP values (~2.1) indicate moderate hydrophobicity, with solubility improved using co-solvents like DMSO ().

Methodological: How to optimize purification methods for this compound to achieve >95% purity?

- Recrystallization : Use ethanol/water (3:1) with slow cooling to isolate needle-like crystals .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) to remove unreacted aniline or acetylated byproducts .

Advanced: What experimental approaches validate the proposed mechanisms of antimicrobial action for this compound derivatives?

- Enzyme inhibition assays : Test acetylcholinesterase or cytochrome P450 binding using fluorescence quenching or SPR .

- Membrane permeability studies : Use SYTOX Green staining to assess disruption of bacterial cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.